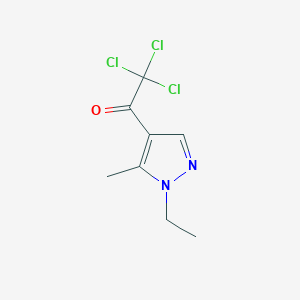
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone
Descripción general
Descripción
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, commonly referred to as TEMPE, is an organic compound that has been used in a variety of scientific research applications. It is a colorless and odorless liquid that is soluble in most organic solvents. TEMPE has been used in the synthesis of new compounds, as a catalyst in organic reactions, and as a reagent in chemical reactions. It has also been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Kinetic and Thermodynamic Parameters in Reactions
2,2,2-Trichloro-1-phenylethanone and its derivatives, closely related to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, are used to understand kinetic and thermodynamic parameters in various reactions. For example, their reactions with alcohols in the presence of ethylamine can form corresponding esters, revealing insights about the reactivity of alcohols and the process of alcoholysis (Uieara et al., 1987).
Neuropharmacological Applications
Derivatives of 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone have been explored for their neuropharmacological effects. Compounds similar in structure have shown potential in improving cognitive functions like learning and memory in animal models (Zhang Hong-ying, 2012).
Corrosion Inhibition
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a compound with a structure akin to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, has been synthesized and identified as an effective corrosion inhibitor for mild steel in acidic environments. This demonstrates the potential application of such compounds in materials science, particularly in protecting metals from corrosion (Jawad et al., 2020).
Antimicrobial Activity
The antimicrobial activity of substituted 1,2,3-triazoles, which are structurally similar to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, has been a subject of study. These compounds have been synthesized and found to have significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Holla et al., 2005).
Asymmetric Synthesis
The compound has been used in asymmetric synthesis, providing a pathway to produce enantiomers of chiral building blocks, which are crucial in the development of pharmaceuticals and other fine chemicals (Demir et al., 2001).
Bioactive Compound Studies
Related compounds have been utilized in the study of bioactive compounds, demonstrating potential in treating various diseases, including cancer. For instance, derivatives of 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone have shown efficacy against specific cancer cell lines (Iwashita et al., 2008).
Propiedades
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYKUUVVBJGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C(Cl)(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



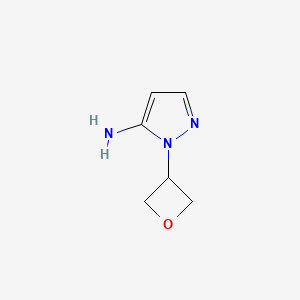
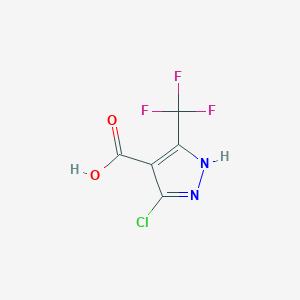
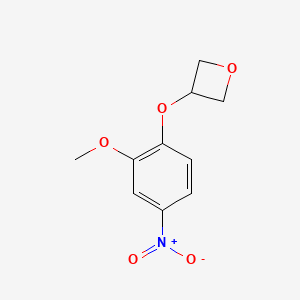
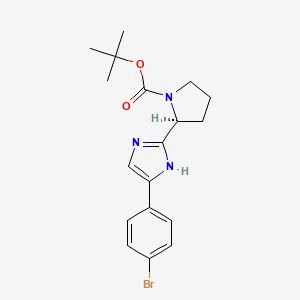
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)
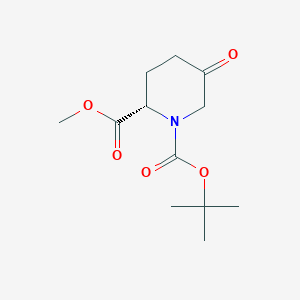
![1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1396265.png)
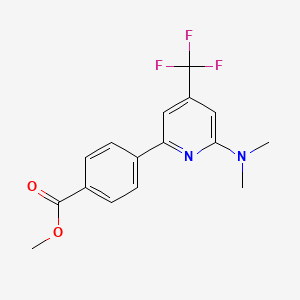
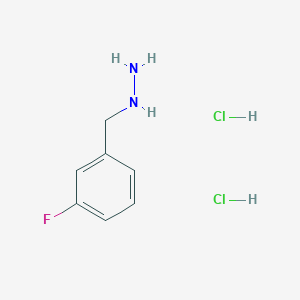
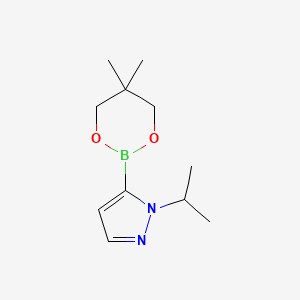

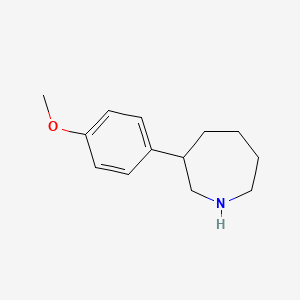
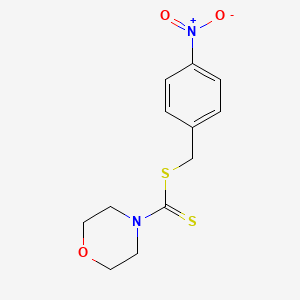
![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)